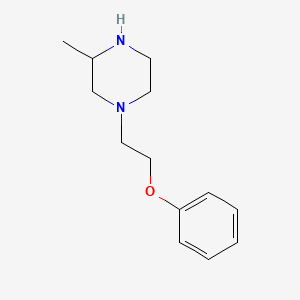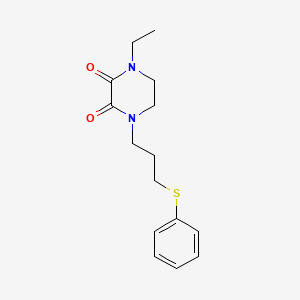
3-methyl-1-(3-phenoxypropyl)piperazine
Übersicht
Beschreibung
3-methyl-1-(3-phenoxypropyl)piperazine is a heterocyclic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-methyl group and a 3-phenoxypropyl group, making it a versatile building block in organic synthesis and pharmaceutical research.
Wirkmechanismus
Target of Action
Piperazine derivatives have been reported to inhibit the bacterial enzyme enoyl-acp reductase . This enzyme plays a vital role in fatty acid biosynthesis and is conserved across many bacterial species .
Mode of Action
The exact mode of action of 3-methyl-1-(3-phenoxypropyl)piperazine is not well-documented. Piperazine compounds are generally known to exert their effects by interacting with their targets and causing changes. For instance, some piperazine compounds are known to paralyze parasites by blocking acetylcholine at the myoneural junction .
Pharmacokinetics
The piperazine moiety is known to impact the physicochemical properties of the final molecule, which can influence its pharmacokinetic properties .
Result of Action
Piperazine derivatives have been shown to induce apoptosis and suppress the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-phenoxypropyl)piperazine can be achieved through various methods. One common approach involves the reaction of 3-phenoxypropylamine with 3-methylpiperazine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process may include steps such as mixing the reactants in a reactor, heating to the required temperature, and maintaining the reaction conditions for a specified period. The product is then purified through techniques like distillation or crystallization to obtain high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1-(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-(3-phenoxypropyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methylpiperazine: A simpler piperazine derivative with a single methyl group.
3-phenoxypropylamine: A compound with a similar phenoxypropyl group but lacking the piperazine ring.
1-phenylpiperazine: A piperazine derivative with a phenyl group instead of a phenoxypropyl group.
Uniqueness
3-methyl-1-(3-phenoxypropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-methyl-1-(3-phenoxypropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-12-16(10-8-15-13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKBNNAWHIZIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4453821.png)
![N-isopropyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4453824.png)
![5-[(sec-butylamino)sulfonyl]-2-chlorobenzamide](/img/structure/B4453829.png)
![2-{4-[2-(2,3,5-trimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B4453830.png)
![2-[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B4453835.png)
![2-{4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B4453840.png)
![1-Ethyl-4-[2-(2-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453842.png)
![1-ethyl-4-[2-(3-isopropylphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B4453846.png)
![1-[2-(2-Chlorophenoxy)ethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B4453854.png)
![1-Ethyl-4-[2-(3-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453870.png)

![3-methyl-1-[2-(2-methylphenoxy)ethyl]piperazine](/img/structure/B4453884.png)

![3-methyl-1-[3-(4-methylphenoxy)propyl]piperazine](/img/structure/B4453911.png)
